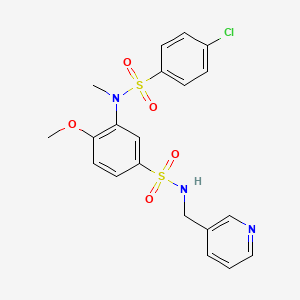![molecular formula C21H22N4OS B2853549 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine CAS No. 923210-58-6](/img/structure/B2853549.png)
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine, also known as DTBP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DTBP is a heterocyclic compound that belongs to the class of pyridazines, which are known for their diverse biological activities.
科学研究应用
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has also been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new cancer therapies.
作用机制
Target of Action
It’s worth noting that structurally similar compounds, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Piperazine derivatives, which share structural similarities with this compound, are known to interact with their targets in a variety of ways, often acting as antagonists or inhibitors .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may interact with various biochemical pathways related to its target proteins .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate the druglikeness or pharmaceutical properties of a chemical compound .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
实验室实验的优点和局限性
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been found to have low toxicity in vitro, making it a safe compound for further research. However, 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for research on 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine. One potential application is the development of new cancer therapies. 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has been shown to inhibit the growth of various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another potential application is the development of new antibiotics. 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Further research is needed to determine its potential as an antibacterial and antifungal agent. Additionally, more research is needed to fully understand the mechanism of action of 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine and its potential applications in other fields of medicine.
In conclusion, 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine is a promising compound that has been extensively researched for its potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to achieve high yields and purity, making it a suitable candidate for further research. 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has been found to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has several advantages for use in lab experiments, but more research is needed to fully understand its potential applications and limitations. There are several future directions for research on 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine, including the development of new cancer therapies and antibiotics, and further research is needed to fully understand its potential applications in other fields of medicine.
合成方法
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine can be synthesized by the reaction of 3,6-dichloropyridazine with 2-thiophenecarboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3,4-dimethylbenzoyl chloride and piperazine to yield 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine. The synthesis of 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
属性
IUPAC Name |
(3,4-dimethylphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-5-6-17(14-16(15)2)21(26)25-11-9-24(10-12-25)20-8-7-18(22-23-20)19-4-3-13-27-19/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWESJKGBKXILCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2853471.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)

![[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2853477.png)
![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)




![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)
![Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2853487.png)